![molecular formula C6H11ClN2O B13506961 3,6-Diazabicyclo[3.2.1]octan-7-onehydrochloride](/img/structure/B13506961.png)
3,6-Diazabicyclo[3.2.1]octan-7-onehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Diazabicyclo[321]octan-7-onehydrochloride is a bicyclic compound that features a unique structure with nitrogen atoms incorporated into the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diazabicyclo[3.2.1]octan-7-onehydrochloride typically involves the cycloaddition of azomethine ylides derived from 2(1H)-pyrazinones with acrylate and acrylic acid derivatives . For instance, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate yields 3,8-diazabicyclo[3.2.1]octane in 51−73% yield .
Industrial Production Methods: Industrial production methods for this compound often involve the use of readily available starting materials such as 5-oxopyrrolidine-3-carboxylic acid methyl ester. This method provides an efficient route to the substitution at the N-3, N-6, and C-4 centers .
Chemical Reactions Analysis
Types of Reactions: 3,6-Diazabicyclo[3.2.1]octan-7-onehydrochloride undergoes various chemical reactions, including cycloaddition and reductive cyclization .
Common Reagents and Conditions: Common reagents used in these reactions include methyl and tert-butyl acrylate, methyl crotonate, and nitroenamines . The reaction conditions typically involve room temperature cycloaddition and reductive cyclization.
Major Products Formed: The major products formed from these reactions include 3,8-diazabicyclo[3.2.1]octane and its derivatives .
Scientific Research Applications
3,6-Diazabicyclo[3.2.1]octan-7-onehydrochloride has significant potential in scientific research applications. It is used as a key synthetic intermediate in the total synthesis of various target molecules . Its unique structure makes it a valuable scaffold in drug discovery, particularly in the development of bioactive molecules .
Mechanism of Action
The mechanism of action of 3,6-Diazabicyclo[3.2.1]octan-7-onehydrochloride involves its structural similarity to bioactive alkaloids such as nicotine, cocaine, and morphine . This structural similarity allows it to interact with molecular targets and pathways involved in various biological processes, including agonist activity in κ-opioid receptors and cytotoxic activity on different tumor cell lines .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include 2-azabicyclo[3.2.1]octane and its derivatives . These compounds share a similar bicyclic structure with nitrogen atoms incorporated into the ring system.
Uniqueness: 3,6-Diazabicyclo[3.2.1]octan-7-onehydrochloride is unique due to its specific substitution pattern at the N-3, N-6, and C-4 centers, which provides additional rigidity to the molecular structure . This rigidity is an important feature in medicinal chemistry, making it a valuable scaffold for the development of bioactive molecules .
Properties
Molecular Formula |
C6H11ClN2O |
|---|---|
Molecular Weight |
162.62 g/mol |
IUPAC Name |
3,6-diazabicyclo[3.2.1]octan-7-one;hydrochloride |
InChI |
InChI=1S/C6H10N2O.ClH/c9-6-4-1-5(8-6)3-7-2-4;/h4-5,7H,1-3H2,(H,8,9);1H |
InChI Key |
QUSWEMLOTGHLDR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC1NC2=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


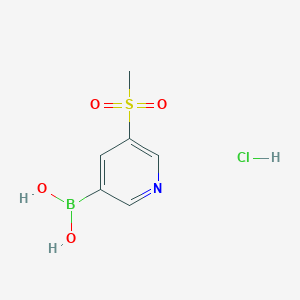
![rac-[(2R,6S)-6-methyloxan-2-yl]methanesulfonylchloride](/img/structure/B13506889.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13506893.png)
![Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13506900.png)
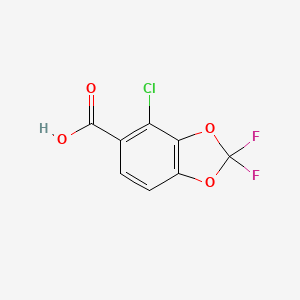
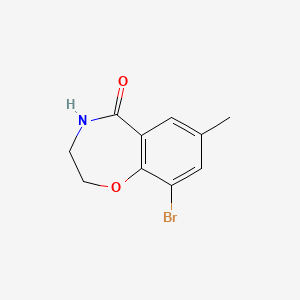
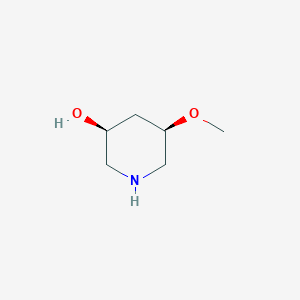
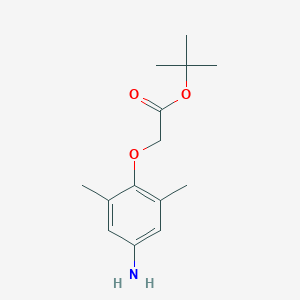
![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-5-carboxylic acid](/img/structure/B13506935.png)
![(4aS,7aS)-1-[(5-methylthiophen-2-yl)methyl]-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B13506948.png)

![2,2-difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]isoindol-5-one](/img/structure/B13506960.png)
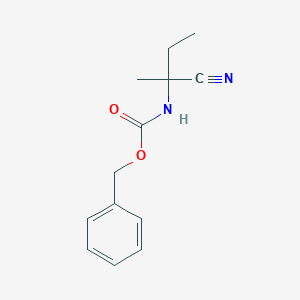
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-7-carboxamide hydrochloride](/img/structure/B13506972.png)
